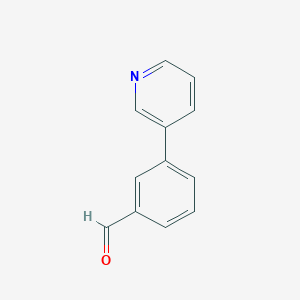
3-(Hydroxymethylphosphinyl)propionic acid
概要
説明
3-(Hydroxymethylphosphinyl)propionic acid is a chemical compound with the formula C₄H₉O₄P . It is a type of chemical entity and a subclass of a chemical compound . Its molecular mass is 152.024±0 dalton .
Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethylphosphinyl)propionic acid is represented by the canonical SMILES string: CP(=O)(CCC(=O)O)O . The InChI string representation is: InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8) .科学的研究の応用
Bioproduction from Renewable Biomass
3-(Hydroxymethylphosphinyl)propionic acid is an analogue of 3-hydroxypropionic acid (3-HP), which is a valuable platform chemical derived from renewable biomass . The bioproduction of 3-HP is favored over petroleum-based synthesis due to its sustainability and reduced environmental impact. This compound is produced by bacteria and has potential applications in the manufacturing of bulk chemicals through microbial metabolic engineering.
Polymer Material Synthesis
The compound serves as an intermediate in the synthesis of novel petrochemical-based polymer materials. Its structure, containing both hydroxyl and carboxyl groups, makes it a versatile building block for creating polymers with desirable properties for industrial applications.
Medical and Surgical Applications
3-(Hydroxymethylphosphinyl)propionic acid is used in the development of surgical biocomposite materials. These materials are crucial in various medical procedures, providing support and aiding in the recovery of damaged tissues.
Drug Release Materials
This compound is also involved in the creation of drug release materials. Such materials are designed to deliver medications at controlled rates, improving the efficacy and timing of drug delivery within the body.
Agricultural Chemicals
As a related compound to 3-MPPA, it is used in the formulation of broad-spectrum herbicides . These herbicides are applied to prevent weeds on fallow ground and are also used as desiccants to hasten the drying of plants and grains before harvest.
Catalysis in Organic Synthesis
It acts as a catalyst in chemical synthesis, particularly in organic synthesis reactions such as esterification, acylation, and oximation . The compound can also catalyze cyclization reactions, such as those involving sugar molecules and other compounds.
Bio-derived Precursor to Acrylic Acid
3-(Hydroxymethylphosphinyl)propionic acid is of interest as a bio-derived precursor to acrylic acid . Acrylic acid is a key monomer in the production of polyacrylic acid, which has applications in superabsorbent polymers and other materials.
Biodegradable Polymer Production
The polyester poly(3-hydroxypropionic acid), derived from this compound, is a biodegradable polymer . This highlights its role in the development of environmentally friendly materials that can decompose naturally, reducing plastic waste.
作用機序
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the cell, influencing metabolic processes .
Mode of Action
It’s plausible that the compound interacts with its targets, leading to changes in their activity or function .
Biochemical Pathways
Related compounds are known to participate in various metabolic pathways, influencing the synthesis and degradation of key biomolecules .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥12% .
Result of Action
It’s plausible that the compound’s interaction with its targets leads to changes in cellular processes and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Hydroxymethylphosphinyl)propionic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with targets .
特性
IUPAC Name |
3-[hydroxy(methyl)phosphoryl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFUBAAEKCHBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864553 | |
| Record name | 3-(Hydroxymethylphosphinyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethylphosphinyl)propionic acid | |
CAS RN |
15090-23-0 | |
| Record name | 3-Methylphosphinicopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15090-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylphosphinicopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015090230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethylphosphinyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethylphosphinoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(HYDROXYMETHYLPHOSPHINYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7121F28V50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(hydroxymethylphosphinyl)propionic acid relate to the herbicide glufosinate?
A1: 3-(hydroxymethylphosphinyl)propionic acid is a major metabolite of the herbicide glufosinate-ammonium. Studies have shown that various plant species metabolize glufosinate into 3-(hydroxymethylphosphinyl)propionic acid, often as the primary degradation product. [, , ] This metabolic pathway is crucial for understanding the environmental fate of glufosinate and its potential impact on different plant species.
Q2: What analytical techniques are used to study 3-(hydroxymethylphosphinyl)propionic acid in plants and soil?
A2: Researchers employ various analytical techniques to detect and quantify both glufosinate and its metabolite 3-(hydroxymethylphosphinyl)propionic acid in environmental matrices. One common approach involves gas chromatography, often coupled with mass spectrometry, for separation and identification of the compounds in soil samples. [] Additionally, high-performance liquid chromatography, frequently combined with radioactive labeling techniques, allows researchers to trace the metabolic pathways of glufosinate and identify 3-(hydroxymethylphosphinyl)propionic acid and other metabolites within plant tissues. [, ]
Q3: Is there variation in how different plant species metabolize glufosinate into 3-(hydroxymethylphosphinyl)propionic acid?
A3: Yes, research indicates significant variation in the rate and extent of glufosinate metabolism among plant species. [] Some species, such as Galium verum and Lythrum hyssopifolia, exhibit rapid conversion of glufosinate to 3-(hydroxymethylphosphinyl)propionic acid, while others metabolize the herbicide at much slower rates. This variability in metabolism likely contributes to differences in glufosinate sensitivity and tolerance observed across plant species.
Q4: Can the formation of 3-(hydroxymethylphosphinyl)propionic acid be linked to glufosinate resistance in plants?
A4: While 3-(hydroxymethylphosphinyl)propionic acid itself hasn't been directly linked to glufosinate resistance, the ability of certain plant species to rapidly metabolize glufosinate into this compound could be a contributing factor to their tolerance. [] Further research is needed to understand the full implications of 3-(hydroxymethylphosphinyl)propionic acid formation on herbicide resistance development.
Q5: What are the potential environmental implications of 3-(hydroxymethylphosphinyl)propionic acid formation from glufosinate degradation?
A5: Research suggests that 3-(hydroxymethylphosphinyl)propionic acid persists in the soil for a longer duration compared to glufosinate itself. [] This persistence raises questions about its potential long-term impact on soil ecosystems and non-target organisms. Further studies are necessary to comprehensively assess the ecological risks associated with 3-(hydroxymethylphosphinyl)propionic acid accumulation in the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

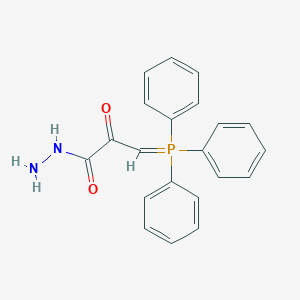
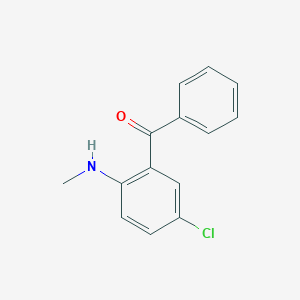



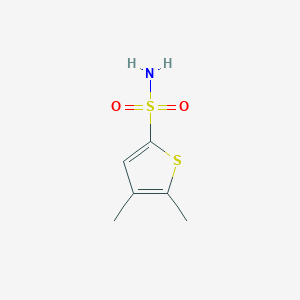
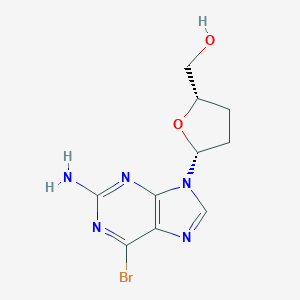
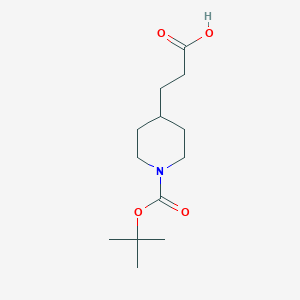
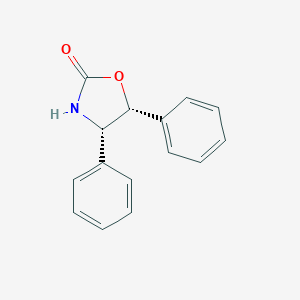


![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)

